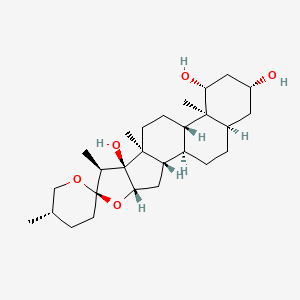
Mercury acetate ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury acetate ion, also known as mercuric acetate, is a chemical compound with the formula Hg(C₂H₃O₂)₂. It is the mercury(II) salt of acetic acid and appears as a white crystalline solid. This compound is soluble in water and has various applications in organic synthesis and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mercury acetate ion can be synthesized by reacting mercuric oxide with acetic acid. The reaction is as follows:
HgO+2CH₃COOH→Hg(CH₃COO)₂+H₂O
This reaction typically occurs at room temperature and yields this compound and water .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then purified through recrystallization and other techniques to remove impurities .
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions.
Substitution: In organic chemistry, this compound is used to introduce mercury into organic molecules.
Common Reagents and Conditions:
Hydrogen Sulfide: Used in the formation of mercury sulfide.
Phenol: Used in the formation of phenylmercuric acetate.
Aqueous Solutions: Many reactions involving this compound occur in aqueous solutions.
Major Products:
Mercury Sulfide: Formed from the reaction with hydrogen sulfide.
Phenylmercuric Acetate: Formed from the reaction with phenol.
Scientific Research Applications
Mercury acetate ion has several applications in scientific research:
Organic Synthesis: It is used as a reagent to prepare organomercury compounds and to remove protecting groups in organic synthesis.
Analytical Chemistry: Employed in various analytical techniques to detect and quantify different substances.
Catalysis: Acts as a catalyst in certain organic reactions.
Environmental Monitoring: Used in sensors to detect mercury and other ions in environmental samples.
Mechanism of Action
The mechanism of action of mercury acetate ion involves its ability to form complexes with various organic and inorganic molecules. In organic synthesis, it acts as an electrophile, attacking double bonds and forming mercurinium ion intermediates. This allows for the addition of other groups to the molecule, facilitating various chemical transformations . In biological systems, mercury ions can bind to sulfhydryl groups in proteins, disrupting their function and leading to toxic effects .
Comparison with Similar Compounds
Mercury(II) Chloride (HgCl₂): Another mercury(II) compound used in organic synthesis and analytical chemistry.
Mercury(II) Nitrate (Hg(NO₃)₂): Used in similar applications but has different reactivity and solubility properties.
Uniqueness: Mercury acetate ion is unique due to its specific reactivity with organic molecules, making it particularly useful in organic synthesis for introducing mercury into compounds. Its solubility in water and other solvents also makes it versatile for various applications .
Properties
Molecular Formula |
C2H3HgO2+ |
|---|---|
Molecular Weight |
259.64 g/mol |
IUPAC Name |
acetyloxymercury(1+) |
InChI |
InChI=1S/C2H4O2.Hg/c1-2(3)4;/h1H3,(H,3,4);/q;+2/p-1 |
InChI Key |
QWSOAYZXYZDDPB-UHFFFAOYSA-M |
SMILES |
CC(=O)O[Hg+] |
Canonical SMILES |
CC(=O)O[Hg+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furanylmethyl)-2-[[4-oxo-3-[3-(1-pyrrolidinyl)propyl]-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B1256694.png)


![(2R,5S,7R,8R,9R,10S,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one](/img/structure/B1256697.png)
![(1S,17S,21S,23S,25S,18R,19R,20R,22R,24R)-18,21,22-Triacetyloxy-20-(acetyloxymethyl)-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.0<1,20>.0<3,23>.0<7,12>]pentacosa-7,9,11-trien-19-yl acetate](/img/structure/B1256704.png)
![4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol;hydrochloride](/img/structure/B1256705.png)



![zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B1256711.png)

![3-(3,5-Dimethylphenyl)-1-[1-(7-methoxy-2-benzofuranyl)ethyl]-1-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1256714.png)


